Rosavin

Übersicht

Beschreibung

Rosavin is a phenylpropanoid glycoside found predominantly in the roots and rhizomes of the plant Rhodiola rosea L., commonly known as golden root or Arctic root. This compound is recognized for its adaptogenic properties, which help the body resist physical, chemical, and biological stress. This compound is one of the key active ingredients in Rhodiola rosea L., contributing to its medicinal properties .

Wissenschaftliche Forschungsanwendungen

Rosavin has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of phenylpropanoids and glycosides.

Biology: Investigated for its role in cellular stress responses and metabolic pathways.

Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has shown promise in the treatment of conditions such as depression, anxiety, and fatigue.

Industry: Utilized in the formulation of dietary supplements and functional foods due to its adaptogenic properties

Wirkmechanismus

Target of Action

Rosavin, a phenylpropanoid found in Rhodiola rosea’s rhizome, is known for its adaptogenic properties . It targets several cellular components and pathways, including the MAPK/ERK pathway , the cGAS-STING pathway , and the TLR-4/NF-κB pathway . These targets play crucial roles in various cellular processes, including cell viability, apoptosis, migration, and invasion .

Mode of Action

This compound interacts with its targets to bring about significant changes in cellular processes. For instance, it represses the viability and clone formation of SCLC cells, promotes apoptosis and G0/G1 arrest of SCLC cells, and suppresses migration and invasion of SCLC cells . Moreover, protein levels of p-ERK/ERK and p-MEK/MEK are decreased after this compound addition in SCLC cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and migration . It also modulates the cGAS-STING pathway, which plays a role in innate immunity and inflammation . Additionally, it impacts the TLR-4/NF-κB pathway, which is involved in immune and inflammatory responses .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). A study has shown that this compound can be determined in rat plasma, suggesting its bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to improve insulin resistance and alleviate hepatic and kidney damage . It also exerts an antitumor role by inactivating the MAPK/ERK pathway . Furthermore, it promotes osteogenesis and osteoblast differentiation, and increases mouse runt-related transcription factor 2 (Runx2) and osteocalcin (OCN) expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. As an adaptogen, this compound is known for enhancing the body’s response to environmental stress . .

Biochemische Analyse

Biochemical Properties

Rosavin interacts with various enzymes, proteins, and other biomolecules. For instance, in vitro studies have shown that this compound inhibits osteoclastogenesis and reduces the expression of osteoclastogenesis-related genes such as cathepsin K, calcitonin receptor (CTR), tumor necrosis factor receptor-associated factor 6 (TRAF6), tartrate-resistant acid phosphatase (TRAP), and matrix metallopeptidase 9 (MMP-9) .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have antioxidant, lipid-lowering, analgesic, antiradiation, antitumor, and immunomodulation effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being researched .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles, but the exact mechanisms, including any targeting signals or post-translational modifications, are still being studied .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Rosavin kann durch eine Reihe von chemischen Reaktionen ausgehend von Zimtsäure synthetisiert werden. Der Syntheseweg beinhaltet die Umwandlung von Zimtsäure zu Zimtalkohol, gefolgt von einer Glykosylierung, um this compound zu bilden. Die wichtigsten Schritte umfassen:

Umwandlung von Zimtsäure zu Zimtalkohol: Dies beinhaltet Reduktionsreaktionen unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Glykosylierung: Der Zimtalkohol wird dann unter sauren Bedingungen mit Glykosyldonatoren wie Glucose und Arabinose glykosyliert, um this compound zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet in erster Linie die Extraktion aus Rhodiola rosea L. Wurzeln und Rhizomen. Der Extraktionsprozess umfasst:

Ernte: Die Wurzeln und Rhizome werden geerntet und getrocknet.

Extraktion: Das getrocknete Pflanzenmaterial wird einer Lösungsmittelextraktion mit Lösungsmitteln wie Ethanol oder Methanol unterzogen.

Reinigung: Der Extrakt wird dann mit Techniken wie Säulenchromatographie gereinigt, um this compound zu isolieren.

Analyse Chemischer Reaktionen

Reaktionstypen

Rosavin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Zimtaldehyd und anderen Oxidationsprodukten oxidiert werden.

Reduktion: Die Reduktion von this compound kann Zimtalkohol ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Wichtigste gebildete Produkte

Oxidation: Zimtaldehyd und andere Oxidationsprodukte.

Reduktion: Zimtalkohol.

Hydrolyse: Glucose, Arabinose und Zimtalkohol.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Referenzverbindung in der Untersuchung von Phenylpropanoiden und Glykosiden verwendet.

Biologie: Untersucht für seine Rolle in zellulären Stressreaktionen und Stoffwechselwegen.

Medizin: Für seine potenziellen therapeutischen Wirkungen untersucht, einschließlich antioxidativer, entzündungshemmender und neuroprotektiver Eigenschaften. Es hat sich bei der Behandlung von Erkrankungen wie Depression, Angst und Müdigkeit als vielversprechend erwiesen.

Industrie: Aufgrund seiner adaptogenen Eigenschaften bei der Formulierung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet

Wirkmechanismus

This compound übt seine Wirkungen durch mehrere molekulare Ziele und Pfade aus:

Antioxidative Aktivität: this compound fängt freie Radikale ab und reguliert antioxidative Enzyme hoch, wodurch oxidativer Stress reduziert wird.

Entzündungshemmende Wirkungen: Es hemmt proinflammatorische Zytokine und moduliert entzündliche Pfade.

Neuroprotektive Wirkungen: this compound verbessert die Expression von neurotrophen Faktoren und schützt Neuronen vor Apoptose.

Adaptogene Eigenschaften: Es moduliert die Hypothalamus-Hypophysen-Nebennierenrinden-Achse und verbessert die Stressresistenz des Körpers.

Vergleich Mit ähnlichen Verbindungen

Rosavin wird oft mit anderen Phenylpropanoidglykosiden verglichen, die in Rhodiola rosea L. vorkommen, wie z. B.:

Rosarin: Ähnlich wie this compound, aber mit einer anderen Zuckerkomponente.

Rosin: Das einfachste Glykosid in der this compound-Familie.

Salidrosid: Eine weitere wichtige Wirkverbindung in Rhodiola rosea L., die für ihre adaptogenen und neuroprotektiven Eigenschaften bekannt ist.

Einzigartigkeit von this compound

This compound ist aufgrund seines spezifischen Glykosylierungsmusters einzigartig, das zu seinem besonderen pharmakologischen Profil beiträgt. Es hat sich gezeigt, dass es eine stärkere adaptogene Wirkung hat als andere ähnliche Verbindungen .

Eigenschaften

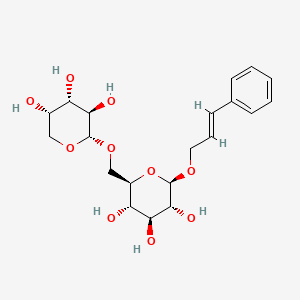

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O10/c21-12-9-28-19(17(25)14(12)22)29-10-13-15(23)16(24)18(26)20(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINHYCZCUGCZAJ-IPXOVKFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027577 | |

| Record name | Rosavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84954-92-7 | |

| Record name | Rosavin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84954-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSAVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R72C0ROME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

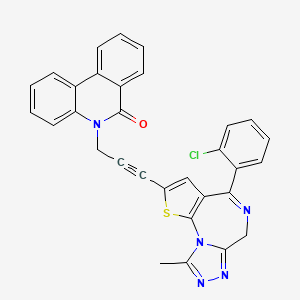

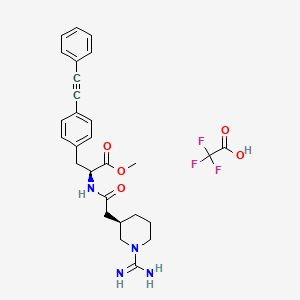

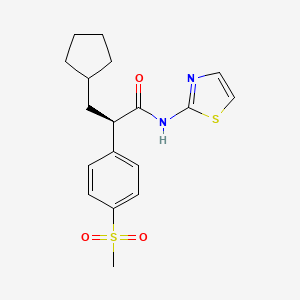

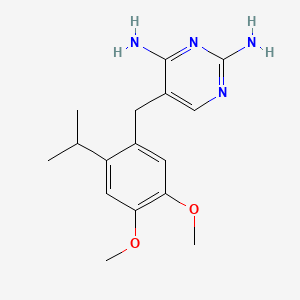

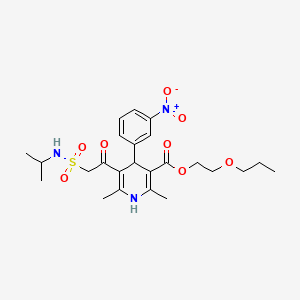

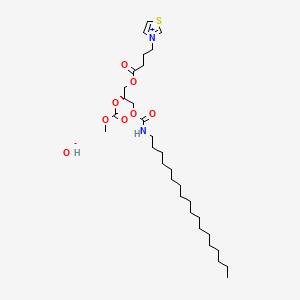

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

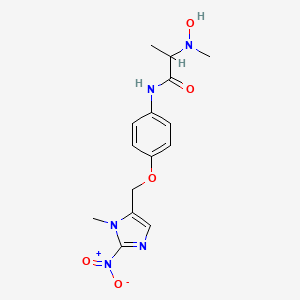

![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)

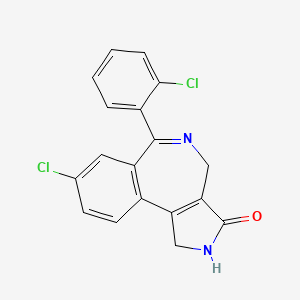

![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)

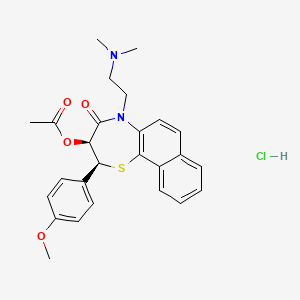

![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)